Welcome to the BenchChem Online Store!
molecular formula C9H18ClNO B202289 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride CAS No. 33973-59-0

2,2,6,6-Tetramethylpiperidin-4-one hydrochloride

Cat. No. B202289
M. Wt: 191.7 g/mol
InChI Key: ZXNWYMNKYXUZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04252958

Procedure details

A mixture of 83 g of acetonine, 167 g of acetone, 17 g of water and 4.2 g of N,N'-dimethylhydrazine dihydrochloride was reacted at 50°-55° C. for 15 hours and then stripped under reduced pressure, followed by addition of acetone to the light-red residue and hydrogen chloride gas to pH=7. The crystals precipitated were filtered, washed with acetone, and dried to give 72.2 g of triacetonamine hydrochloride.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Name
N,N'-dimethylhydrazine dihydrochloride
Quantity
4.2 g
Type
catalyst
Reaction Step One
Quantity
167 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])N=1.[OH2:12].[ClH:13]>Cl.Cl.CNNC.CC(C)=O>[CH3:10][C:4]1([CH3:11])[NH:5][C:6]([CH3:9])([CH3:8])[CH2:7][C:2](=[O:12])[CH2:1]1.[ClH:13] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
CC1=NC(NC(C1)(C)C)(C)C
Name
Quantity
17 g
Type
reactant
Smiles
O
Name
N,N'-dimethylhydrazine dihydrochloride
Quantity
4.2 g
Type
catalyst
Smiles
Cl.Cl.CNNC
Name
Quantity
167 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 50°-55° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(=O)CC(N1)(C)C)C.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 72.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.